molecular formula C10H10N6O B2905126 3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol CAS No. 1269531-71-6

3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol

Cat. No.: B2905126
CAS No.: 1269531-71-6
M. Wt: 230.231
InChI Key: QVTNQCFOWCTCTR-UHFFFAOYSA-N
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Description

3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[4,3-b]pyridazine scaffold, which forms the core of this molecule, is a privileged structure in the design of biologically active agents . Scientific literature indicates that derivatives based on this core structure exhibit a broad spectrum of pharmacological activities, making them valuable templates for developing novel therapeutic agents . In particular, recent studies have highlighted the potential of triazolo[4,3-b]pyridazine derivatives in oncology research. These compounds have been investigated as potent inhibitors of key kinase targets, such as c-Met and Pim-1, which are implicated in tumor proliferation, angiogenesis, and metastasis . The inhibition of these kinases can induce cell cycle arrest and promote apoptosis in cancer cell lines, providing a promising strategy for anticancer drug development . Furthermore, related triazolo-pyridazine compounds have demonstrated potential in metabolic disease research, showing strong dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, which are relevant for investigating new anti-diabetic treatments . This compound is presented to the research community as a key intermediate for synthesizing novel derivatives and for profiling against various biological targets. It is intended for use in biochemical assays, target validation, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c1-6-5-10(17)16(13-6)9-4-3-8-12-11-7(2)15(8)14-9/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVMRTYXAXFTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H13N5C_{12}H_{13}N_5 with a molecular weight of 229.27 g/mol. It features a pyrazole ring substituted with a triazolo-pyridazine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit inhibitory activity against various kinases, including c-Met kinase. The c-Met pathway is crucial in cell proliferation and metastasis in cancer cells.

Inhibitory Activity

A study demonstrated that derivatives bearing the triazolo-pyridazine structure showed significant inhibitory effects on c-Met kinase. For instance, one derivative exhibited an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Apoptosis Induction

Further investigations revealed that the compound could induce apoptosis in cancer cells. The mechanism involves cell cycle arrest in the G0/G1 phase and late apoptosis induction in A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridazine derivatives has been linked to specific structural features. For instance:

  • Substituents : Compounds with fluorine substitutions showed enhanced cytotoxicity compared to those with other substituents.
  • Core Structure : The presence of a triazolo-pyridazine core is essential for binding to the ATP-binding site of kinases .

Case Studies

Several studies have highlighted the potential of triazolo-pyridazine derivatives in preclinical models:

  • Study on c-Met Inhibition : This study synthesized various derivatives and tested them against A549, MCF-7, and HeLa cell lines, confirming that modifications at specific positions significantly affected their inhibitory potency .
  • Dual Inhibition Studies : Research focused on developing dual inhibitors targeting both c-Met and Pim kinases showed promising results for derivatives based on the same scaffold as our compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on structural features, physicochemical properties, and biological activity (where available).

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Structure : Shares the 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety but replaces the pyrazol-5-ol group with a phenylacetamide chain.
  • Key Properties :
    • Biological Activity : Demonstrated functional inhibition of Lin28 proteins (critical in RNA binding and stem cell regulation) at 80 µM concentration via topical delivery .
    • Application Method : Administered via immersion in a solution containing DMSO and PBS, suggesting moderate aqueous solubility.

(E)-4b: [1,2,4]Triazolo[4,3-b]pyridazine-linked Pyrazole Derivative

  • Structure : Contains a 3,5-dimethylpyrazole group instead of the 3-methyl-5-hydroxypyrazole in the target compound.
  • Key Properties: Melting Point: 253–255°C (ethanol/DMF), significantly higher than typical pyrazole derivatives, likely due to strong intermolecular hydrogen bonding or crystal packing .
  • Contrast: The methyl groups at pyrazole positions 3 and 5 in (E)-4b may enhance lipophilicity but eliminate the hydrogen-bond donor capacity of the hydroxyl group in the target compound.

Vebreltinib (WHO International Nonproprietary Name)

  • Structure : Features a 6-fluoro-2-methylindazole and cyclopropylpyrazole linked to the [1,2,4]triazolo[4,3-b]pyridazine core.
  • Key Properties :
    • Pharmacological Relevance : Approved as a therapeutic agent (exact indication unspecified in evidence), with fluorinated and cyclopropyl groups likely enhancing metabolic stability and bioavailability .

Q & A

Basic: What are the key synthetic steps for preparing 3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling and cyclization reactions. Key steps include:

  • Precursor preparation : Starting with substituted pyrazoles and triazolopyridazines, as seen in analogous syntheses of triazolo-pyridazine derivatives (e.g., cyclocondensation of hydrazine derivatives with carbonyl intermediates) .
  • Coupling reactions : Formation of the triazolo-pyridazine core via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized by controlling reaction time, temperature (e.g., 80–120°C), and solvent polarity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of substituents (e.g., distinguishing between N1 vs. N2 substitution on the triazole ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing isomeric byproducts .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, C=N stretches in triazole rings at ~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized for heterocyclic ring formation?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure. For example, POCl₃ is critical for dehydrative cyclization in triazole syntheses .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions during exothermic steps .

Advanced: How to resolve contradictions in crystallographic data during structural analysis?

Methodological Answer:

  • Software tools : Refine X-ray diffraction data using SHELXL (for small molecules) to resolve ambiguities in bond lengths/angles. For disordered regions, apply restraints or omit problematic atoms .
  • Complementary methods : Validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries. Use Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: What in silico approaches predict the compound’s bioactivity?

Methodological Answer:

  • Molecular docking : Dock the compound into target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., His310 in CYP51) and hydrophobic pocket occupancy .
  • Pharmacophore modeling : Identify critical features (e.g., triazole N-atoms as H-bond acceptors) using tools like Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to assess solubility, permeability, and cytochrome P450 interactions .

Advanced: How to analyze regioselectivity in substitution reactions of the triazole ring?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., N1 vs. N2 alkylation products) .
  • Computational modeling : Calculate Fukui indices (using Gaussian) to identify nucleophilic/electrophilic hotspots on the triazole ring .
  • Isotopic labeling : Use 15N-labeled precursors in NMR experiments to track substitution patterns .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Salt formation : React the hydroxyl group with sodium/potassium hydroxide to form water-soluble salts .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives at the hydroxyl position, which hydrolyze in vivo .
  • Co-crystallization : Screen with co-formers (e.g., citric acid) to enhance solubility via crystal engineering .

Basic: How to assess compound stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C) .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .

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